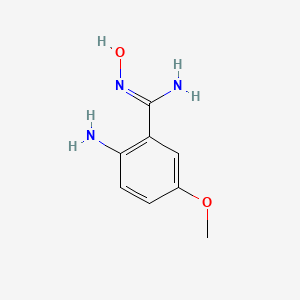

2-Amino-5-methoxybenzamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N'-hydroxy-5-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLXSWJBLALGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)N)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-78-6 | |

| Record name | 2-amino-N'-hydroxy-5-methoxybenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Amino-5-methoxybenzamidoxime: A Key Intermediate for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-methoxybenzamidoxime from its nitrile precursor, 2-amino-5-methoxybenzonitrile. Amidoxime-containing compounds are of significant interest in medicinal chemistry due to their role as nitric oxide donors and their utility as building blocks for various heterocyclic systems. This document outlines a representative experimental protocol, presents key quantitative data, and offers visual representations of the chemical transformation and experimental workflow to support researchers in the preparation of this valuable synthetic intermediate.

Overview of the Synthesis

The conversion of a nitrile to an amidoxime is a well-established transformation in organic synthesis. The most prevalent and efficient method involves the reaction of the nitrile with hydroxylamine. Typically, hydroxylamine is generated in situ from its more stable hydrochloride salt by the addition of a base. The reaction proceeds via nucleophilic attack of the hydroxylamine on the electrophilic carbon of the nitrile group.

This guide focuses on the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents. The starting material, 2-amino-5-methoxybenzonitrile, is a readily available intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2]

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of the starting material and the expected properties of the product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 2-amino-5-methoxybenzonitrile | C₈H₈N₂O | 148.16[3] | Brown solid[4] | 39 - 47[1][4] | 23842-82-2[3][4][5] |

| This compound | C₈H₁₁N₃O₂ | 181.19 | Off-white to pale yellow solid (expected) | Not reported | Not available |

Representative Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on general methods for the synthesis of aromatic amidoximes from nitriles.

Materials and Reagents

-

2-amino-5-methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzonitrile (1.0 eq).

-

Add ethanol or methanol as the solvent.

-

To the stirred suspension, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by potassium carbonate or sodium carbonate (1.5 - 2.0 eq).

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Expected Characterization

The structure of the purified this compound can be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see the appearance of new signals corresponding to the amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group, in addition to the aromatic and methoxy protons. The chemical shifts of the -NH₂ and -OH protons can be broad and may exchange with D₂O.

-

¹³C NMR: The nitrile carbon signal will be absent, and a new signal for the amidoxime carbon (C=NOH) will appear in the range of 150-160 ppm.

-

FT-IR (cm⁻¹): Look for characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C=N stretching (~1640-1680 cm⁻¹). The C≡N stretching band of the starting material (around 2220-2260 cm⁻¹) should be absent.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (m/z = 181.19 for [M]⁺ or 182.19 for [M+H]⁺) should be observed.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of aromatic amidoximes.

| Parameter | Value/Range | Reference |

| Stoichiometry | ||

| 2-amino-5-methoxybenzonitrile | 1.0 eq | - |

| Hydroxylamine hydrochloride | 1.5 - 4.0 eq | [5] |

| Base (e.g., K₂CO₃, Na₂CO₃) | 1.5 - 2.0 eq | [5][6] |

| Reaction Conditions | ||

| Solvent | Ethanol or Methanol | [3][6] |

| Temperature | Room Temperature to Reflux (e.g., 80-90 °C) | [3][5] |

| Reaction Time | 1 - 18 hours | [5] |

| Yield | ||

| Expected Yield | 60 - 95% (for aromatic amidoximes) | [3][6] |

Visual representations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of the product.

Safety Considerations

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-amino-5-methoxybenzonitrile is harmful if swallowed, causes skin and eye irritation.[4]

-

Hydroxylamine hydrochloride is a potential skin sensitizer and can be corrosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Avoid inhalation of dust and vapors.

This guide provides a solid foundation for the synthesis of this compound. Researchers should adapt and optimize the presented protocol based on their specific laboratory conditions and available resources.

References

2-Amino-5-methoxybenzamidoxime chemical properties and reactivity

A comprehensive review of the chemical properties, reactivity, and biological significance of 2-Amino-5-methoxybenzamidoxime remains challenging due to the limited availability of specific scientific data for this compound. Extensive searches have yielded minimal direct information on its quantitative chemical properties, specific reactivity, and biological activities.

This guide, therefore, provides a foundational understanding based on the general characteristics of the benzamidoxime chemical class, supplemented with available information on related structures. It is intended to serve as a starting point for researchers, scientists, and drug development professionals interested in this molecule.

Chemical Properties

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C8H11N3O2 | Based on chemical structure |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula |

| Physical State | Likely a solid at room temperature | Typical for substituted benzamidoximes |

| Solubility | Expected to have some solubility in polar organic solvents and aqueous acidic solutions. | The presence of polar functional groups (amino, methoxy, amidoxime) suggests potential for hydrogen bonding. The basic amino group would lead to salt formation in acidic media, enhancing aqueous solubility. |

| pKa | The amidoxime group typically has a pKa in the range of 4-6 for the N-OH proton, while the aromatic amino group's pKa would be lower than that of aniline due to the electron-withdrawing nature of the amidoxime group. | General knowledge of amidoxime and aniline pKa values. |

Reactivity and Stability

The reactivity of this compound is primarily dictated by the amidoxime and amino functional groups.

-

Amidoxime Group: This functional group is a versatile synthon in organic chemistry. It can be:

-

Cyclized: Amidoximes are common precursors for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, upon reaction with acylating or carbonyl compounds.

-

Reduced: The N-OH bond can be reduced to form an amidine.

-

Oxidized: Oxidation can lead to the formation of nitroso compounds or other nitrogen oxides.

-

-

Amino Group: The aromatic amino group can undergo typical reactions such as diazotization, acylation, and alkylation. Its nucleophilicity will be influenced by the other substituents on the aromatic ring.

The stability of the compound is expected to be moderate. Like many hydroxylamine derivatives, it may be susceptible to degradation under strongly acidic, basic, or oxidizing conditions.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the amidoxime functional group is recognized as a bioisostere for carboxylic acids and amides and is a known pharmacophore. Amidoximes are often investigated for their potential as:

-

Nitric Oxide (NO) Donors: Some amidoximes can release nitric oxide under physiological conditions, a property that is of interest for cardiovascular and anti-inflammatory drug development.[1]

-

Enzyme Inhibitors: The amidoxime moiety can chelate metal ions in enzyme active sites, leading to inhibitory activity.

-

Antimicrobial Agents: Various amidoxime-containing compounds have demonstrated antibacterial and antiparasitic activities.

Given the lack of specific data, any proposed signaling pathway would be purely speculative. A logical workflow for investigating its biological activity would be to screen it against a panel of relevant enzymes and cellular assays based on the known activities of other benzamidoxime derivatives.

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Experimental Protocols: General Synthesis of Amidoximes

While a specific protocol for this compound is not available, a common method for synthesizing benzamidoximes is through the reaction of the corresponding benzonitrile with hydroxylamine.

General Protocol for the Synthesis of a Benzamidoxime from a Benzonitrile:

-

Dissolution: The starting benzonitrile (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium carbonate or triethylamine (1.5-2 equivalents) are added to the solution. Alternatively, a solution of free hydroxylamine can be used.[2]

-

Reaction: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure amidoxime.

Caption: A general workflow for the synthesis of a benzamidoxime from a benzonitrile.

Disclaimer: The information provided in this guide is based on general chemical principles and data available for related compounds. The absence of specific literature on this compound necessitates that any experimental work with this compound be approached with caution and appropriate safety measures. The proposed properties and protocols should be considered theoretical and require experimental validation.

References

Stability and Storage of 2-Amino-5-methoxybenzamidoxime: An In-depth Technical Guide

Disclaimer: Limited publicly available stability data exists for 2-Amino-5-methoxybenzamidoxime. This guide is based on the general chemical properties of benzamidoximes, aromatic amines, and methoxy-substituted benzene derivatives, alongside established principles of pharmaceutical stability testing. The provided protocols and potential degradation pathways are illustrative and should be adapted based on experimental findings for the specific compound.

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development. The guide outlines potential degradation pathways and provides detailed experimental protocols for stability assessment in line with regulatory expectations.

Physicochemical Properties

This compound is a substituted benzamidoxime derivative. Its stability is influenced by the presence of an aromatic amine group, a methoxy group, and the amidoxime functional group. The interplay of these groups dictates its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Recommended Storage Conditions

Based on the general guidelines for benzamidoxime and related compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool (2-8 °C) or controlled room temperature (20-25 °C) | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |

| Humidity | Dry, in a well-sealed container with desiccant | The amidoxime and aromatic amine moieties can be susceptible to hydrolysis. |

| Light | Protected from light (amber vials or stored in the dark) | Aromatic amines are often photosensitive and can degrade upon exposure to UV or visible light. |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) for long-term storage | The aromatic amine group is susceptible to oxidation. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and acid chlorides | To prevent chemical reactions leading to degradation. |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The following diagrams illustrate these hypothetical pathways.

CAS number and molecular structure of 2-Amino-5-methoxybenzamidoxime

An Examination of a Key Chemical Intermediate

Introduction

This document provides a technical overview of 2-Amino-5-methoxybenzamide, a compound of interest for researchers and professionals in the fields of chemical synthesis and drug development. While the initial query focused on 2-Amino-5-methoxybenzamidoxime, extensive database searches did not yield specific information for this derivative. This guide, therefore, focuses on the closely related and well-documented parent compound, 2-Amino-5-methoxybenzamide. The distinction lies in the functional group attached to the benzoyl core: a benzamide features a primary amide (-C(=O)NH2), whereas a benzamidoxime contains a hydroxyamidine group (-C(=NOH)NH2). This difference significantly alters the molecule's chemical properties and potential biological activity.

Chemical Identity and Molecular Structure

2-Amino-5-methoxybenzamide is a substituted aromatic amide. The core structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a carboxamide group at position 1.

Molecular Structure:

Caption: Molecular structure of 2-Amino-5-methoxybenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methoxybenzamide is provided below. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1882-71-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| IUPAC Name | 2-amino-5-methoxybenzamide | [2] |

| SMILES | COC1=CC(=C(C=C1)N)C(=O)N | [2] |

| InChI Key | NWZIAOBMRQYTTD-UHFFFAOYSA-N | [2] |

| Appearance | Solid | [3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Amino-5-methoxybenzamide are not extensively available in the public domain, related synthesis strategies for similar compounds offer insight into potential synthetic routes. For instance, the synthesis of 2-amino-4-methoxybenzamide involves the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst.[4] A similar approach starting from 5-methoxy-2-nitrobenzamide could likely be employed for the synthesis of 2-Amino-5-methoxybenzamide.

A generalized workflow for such a synthesis is depicted below.

Caption: A potential synthetic workflow for 2-Amino-5-methoxybenzamide.

Biological Activity and Potential Applications

The biological activities of 2-Amino-5-methoxybenzamide itself are not widely reported in the reviewed literature. However, the benzamide scaffold is a common feature in many biologically active molecules. For example, various substituted benzamides have been investigated for their potential as antiproliferative and antioxidative agents.[5] Furthermore, modifications of related structures, such as 2-amino-5-nitrothiazole amides, have been explored for their antibacterial and antiparasitic properties.[6][7] This suggests that 2-Amino-5-methoxybenzamide could serve as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is outlined in the following diagram.

Caption: Drug discovery workflow starting from 2-Amino-5-methoxybenzamide.

Conclusion

2-Amino-5-methoxybenzamide is a chemical intermediate with potential for further exploration in synthetic and medicinal chemistry. While direct data on its biological activity is limited, its structural similarity to other pharmacologically relevant benzamides makes it a compound of interest. Further research into the synthesis of its derivatives and subsequent biological evaluation could uncover novel applications in drug discovery and development. The lack of specific information on this compound highlights the need for foundational research on this and other novel derivatives.

References

- 1. 2-Amino-5-methoxybenzamide - CAS:1882-71-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-methoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides | MDPI [mdpi.com]

- 6. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Biological Activities of 2-Amino-5-methoxybenzamidoxime

Notice: A comprehensive search of scientific literature and chemical databases yielded no specific information regarding the biological activities, experimental protocols, or synthesis of 2-Amino-5-methoxybenzamidoxime . The provided information pertains to related but structurally distinct compounds, which are presented here for contextual understanding. It is crucial to verify the chemical name and structure of the intended compound of interest.

Introduction to Structurally Related Compounds

While data on this compound is unavailable, research on analogous structures, such as benzamide and benzimidazole derivatives, offers insights into potential areas of biological investigation. These related compounds have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and ion channel modulation.

Synthesis of Related Benzamide and Benzimidazole Derivatives

The synthesis of compounds structurally related to this compound often involves multi-step chemical reactions. Below are generalized experimental protocols for the synthesis of similar molecules, which could potentially be adapted for the target compound.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzamide, a common core structure in medicinal chemistry.

Caption: A generalized workflow for the synthesis of substituted benzamides.

Experimental Protocols for Related Compounds

While no specific protocol for this compound exists in the searched literature, the following tables detail synthetic methods for structurally similar molecules.

Table 1: Synthesis of 2-Amino-N-phenethylbenzamides

| Step | Reagents and Conditions | Purpose |

| 1 | Substituted 2-nitrobenzoic acid, Thionyl chloride | Conversion of carboxylic acid to acyl chloride |

| 2 | Phenethylamine, Triethylamine, Dichloromethane | Amide bond formation |

| 3 | Iron powder, Ammonium chloride, Ethanol/Water | Reduction of the nitro group to an amine |

This protocol is adapted from studies on 2-amino-N-phenethylbenzamides and their potential application for Irritable Bowel Syndrome treatment.[1]

Table 2: Synthesis of N-Benzimidazole-Derived Carboxamides

| Step | Reagents and Conditions | Purpose |

| 1 | Substituted phenylenediamine, Carboxylic acid | Initial condensation to form the benzimidazole ring |

| 2 | EDC.HCl, HOBt, DIPEA in DMF | Amide coupling with another amine-containing moiety |

This generalized protocol is based on the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides investigated for their antioxidative and antiproliferative activities.[2]

Potential Biological Activities of Structurally Similar Compounds

Research on compounds with similar functional groups or core structures to this compound suggests several potential biological activities that could be explored.

Table 3: Summary of Biological Activities of Related Compound Classes

| Compound Class | Biological Activity | Experimental Model | Key Findings |

| 2-Amino-N-phenethylbenzamides | Spasmolytic, Anti-inflammatory | Ex vivo smooth muscle preparations, In silico modeling | Demonstrated relaxation of smooth muscle and suppression of inflammatory markers like IL-1β.[1] |

| N-Benzimidazole-derived carboxamides | Antioxidant, Antiproliferative | In vitro FRAP and DPPH assays, Cancer cell lines | Some derivatives showed significant antioxidant activity and inhibited the growth of cancer cells.[2] |

| 2-Amino-5-nitrothiazole analogues | Antibacterial, Antiparasitic | Growth inhibition assays against H. pylori, C. jejuni, C. difficile | Analogues of Nitazoxanide showed potent activity against various pathogenic microorganisms.[3][4] |

| Amiloride derivatives (e.g., 2'-Methoxy-5'-nitrobenzamil) | Ion Channel Inhibition | Epithelial cell lines | Potent inhibitors of the epithelial sodium channel (ENaC).[5] |

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be relevant for future investigation of this compound. The diagram below illustrates a hypothetical signaling pathway involving ion channel modulation and downstream anti-inflammatory effects, inspired by the actions of amiloride derivatives and 2-amino-N-phenethylbenzamides.

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

The lack of specific data on this compound highlights a gap in the current scientific knowledge. The information presented on structurally related compounds provides a foundation for potential future research. Drug development professionals and scientists interested in this molecule should first focus on its chemical synthesis and characterization. Following successful synthesis, a screening cascade based on the biological activities of similar structures—such as antimicrobial, anti-inflammatory, and ion channel modulation assays—would be a logical next step. Detailed experimental protocols for these assays, adapted from the literature on analogous compounds, would be crucial for obtaining reliable and reproducible data. Further investigation into the specific molecular targets and signaling pathways will be essential to elucidate its potential therapeutic value.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-5-methoxybenzamidoxime: Synthesis, Properties, and Potential Applications

Introduction

2-Amino-5-methoxybenzamidoxime is a chemical compound that, while not extensively documented, belongs to the benzamidoxime class of molecules. Amidoximes, in general, are recognized for their versatile roles in medicinal chemistry, often serving as prodrugs for amidines, which can enhance bioavailability.[1][2] Derivatives of benzamidoxime have been noted for their potential antimicrobial and antitumor activities.[2] This guide provides a projected synthesis pathway, physicochemical properties, and potential biological significance of this compound, drawing parallels from structurally similar compounds.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of this compound are summarized in the table below. These values are derived from computational models and data available for its close analog, 2-Amino-5-methoxybenzamide.[3][4]

| Property | Predicted Value |

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | 2-amino-N'-hydroxy-5-methoxybenzenecarboximidamide |

| SMILES | COC1=CC(=C(C=C1)N)C(=NO)N |

| InChI Key | (Predicted) |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol. |

Projected Synthesis Pathway

A plausible synthesis route for this compound would start from the corresponding benzonitrile derivative, a common method for preparing amidoximes.[1][5] The proposed workflow is outlined below.

Caption: Projected synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-methoxybenzonitrile (Hypothetical)

This protocol is adapted from general methods for the synthesis of benzamidoxime derivatives.[1][5][6]

Materials:

-

2-Amino-5-methoxybenzonitrile

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Potassium tert-butoxide (KOtBu) or Sodium Carbonate (Na2CO3)

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Distilled water

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-5-methoxybenzonitrile (1 equivalent) in DMSO or ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and the base (e.g., KOtBu, 1.5 equivalents) to the solution.

-

Heat the reaction mixture at 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding distilled water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the activities of related benzamide and benzamidoxime derivatives suggest potential areas of investigation.

Antimicrobial and Antitumor Potential

Benzamidoxime derivatives have been reported to possess antimicrobial and antitumor properties.[2] For instance, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have demonstrated the ability to inhibit the growth of human leukemia cells, inducing cell-cycle delay at low concentrations and cell death at higher concentrations.[2] It is plausible that this compound could exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

Prodrug Capabilities

Amidoximes are often synthesized as prodrugs of amidines to improve their bioavailability.[1] The amidoxime group can be metabolized in vivo to the corresponding amidine, which may be the active pharmacological agent.

The potential conversion and subsequent action are depicted in the following diagram.

Caption: Hypothetical bioactivation pathway.

Precursor Synthesis: 2-Amino-5-methoxybenzamide

The synthesis of the related compound, 2-Amino-5-methoxybenzamide, is documented and could be a potential precursor for enzymatic or chemical conversion to the amidoxime.

Synthesis of 2-Amino-5-methoxybenzamide from Isatoic Anhydride

A general method for synthesizing 2-aminobenzamide derivatives involves the ring-opening of isatoic anhydride with an appropriate amine.[7]

Experimental Protocol:

Materials:

-

5-Methoxyisatoic anhydride

-

Ammonia solution or an amine derivative

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-methoxyisatoic anhydride in DMF.

-

Add a solution of the amine (in this case, ammonia) to the mixture.

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-Amino-5-methoxybenzamide.

Conclusion

Although this compound is not a widely studied compound, its chemical structure suggests potential for interesting biological activities, particularly in the realms of antimicrobial and anticancer research. The synthesis pathways and experimental protocols outlined in this guide are based on well-established chemical transformations of similar molecules and provide a solid foundation for researchers and drug development professionals to explore the properties and potential applications of this and other novel benzamidoxime derivatives. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile.

References

- 1. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-methoxybenzamide | C8H10N2O2 | CID 20338217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-methoxybenzamide [sigmaaldrich.com]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106565540A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

Framework for Theoretical Calculations on 2-Amino-5-methoxybenzamidoxime: A Methodological Whitepaper

Disclaimer: As of December 2025, publicly accessible research detailing specific theoretical calculations on 2-Amino-5-methoxybenzamidoxime is not available. This document, therefore, serves as a comprehensive methodological framework and a technical guide for researchers, scientists, and drug development professionals to conduct such studies. It outlines the standard computational protocols and data presentation formats that would be employed in a thorough in silico analysis of this compound.

Introduction to this compound

This compound is a chemical compound of interest, potentially for its applications in medicinal chemistry and materials science. Its structural features, including the amino, methoxy, and amidoxime functional groups, suggest a potential for diverse chemical interactions and biological activities. Theoretical calculations are essential for elucidating its electronic structure, reactivity, and potential as a therapeutic agent. This guide outlines the key computational methodologies to achieve this.

Methodologies for Theoretical Investigation

A robust computational analysis of this compound would involve a multi-faceted approach, including quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Quantum Chemical Calculations

Objective: To understand the electronic properties, molecular structure, and reactivity of the molecule.

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Geometry Optimization: The initial structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro) and optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides the thermodynamic properties and the theoretical vibrational spectrum (IR and Raman).

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and bond strengths.

-

-

Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Molecular Docking Simulations

Objective: To predict the binding affinity and interaction patterns of this compound with a specific biological target (e.g., a protein or enzyme).

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is prepared by adding hydrogen atoms and assigning appropriate charges (e.g., Gasteiger charges).

-

Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

-

Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Simulation: The docking algorithm is run to explore various conformations and orientations of the ligand within the protein's active site. The simulation produces a set of binding poses ranked by their predicted binding affinity (docking score).

-

Interaction Analysis: The best-ranked binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, using visualization software like PyMOL or Discovery Studio.

ADMET Prediction

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

Experimental Protocol: In Silico ADMET Prediction

-

Software: SwissADME, pkCSM, or other web-based or standalone ADMET prediction tools.

-

Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of the molecule is submitted to the prediction server.

-

Analysis: The software calculates various physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion) based on established models and rules, such as Lipinski's rule of five. Toxicity profiles are also predicted.

Data Presentation

Quantitative data from these theoretical calculations should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calculated Quantum Chemical Properties of this compound

| Parameter | Value |

| Optimization Level of Theory | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | [Placeholder Value] |

| HOMO Energy (eV) | [Placeholder Value] |

| LUMO Energy (eV) | [Placeholder Value] |

| HOMO-LUMO Gap (eV) | [Placeholder Value] |

| Dipole Moment (Debye) | [Placeholder Value] |

| Electronegativity (χ) | [Placeholder Value] |

| Chemical Hardness (η) | [Placeholder Value] |

| Electrophilicity Index (ω) | [Placeholder-Value] |

Table 2: Molecular Docking Results of this compound with [Target Protein]

| Binding Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | [Placeholder Value] | [e.g., TYR 123, LYS 45] | [e.g., 2] | [e.g., ALA 46, VAL 89] |

| 2 | [Placeholder Value] | [e.g., ASP 121, SER 44] | [e.g., 1] | [e.g., LEU 90, ILE 43] |

| ... | ... | ... | ... | ... |

Table 3: Predicted ADMET Properties and Drug-Likeness of this compound

| Property | Predicted Value | Status |

| Molecular Weight ( g/mol ) | [Placeholder Value] | [e.g., Compliant] |

| LogP | [Placeholder Value] | [e.g., Compliant] |

| Hydrogen Bond Donors | [Placeholder Value] | [e.g., Compliant] |

| Hydrogen Bond Acceptors | [Placeholder Value] | [e.g., Compliant] |

| Lipinski's Rule of Five Violations | [Placeholder Value] | [e.g., 0 violations] |

| GI Absorption | [Placeholder Value] | [e.g., High] |

| BBB Permeability | [Placeholder Value] | [e.g., No] |

| Ames Toxicity | [Placeholder Value] | [e.g., Non-mutagenic] |

Visualization of Workflows and Pathways

Visual diagrams are crucial for representing the logical flow of computational experiments.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Workflow for Molecular Docking Simulations.

Conclusion

This whitepaper provides a foundational guide for conducting a comprehensive theoretical investigation of this compound. By following the outlined protocols for DFT calculations, molecular docking, and ADMET prediction, researchers can generate valuable data on its electronic structure, reactivity, potential biological activity, and drug-likeness. The resulting insights will be instrumental in guiding future experimental studies and unlocking the full potential of this compound in drug discovery and development.

An In-depth Technical Guide on the Solubility of 2-Amino-5-methoxybenzamidoxime in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzamidoxime, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The protocols and methodologies outlined herein are designed to enable researchers to generate reliable and reproducible solubility data.

Introduction to this compound

This compound is an organic compound featuring both an amidoxime and a methoxy-substituted aniline moiety. Amidoximes are a class of compounds known for their diverse biological activities and their utility as precursors in the synthesis of various heterocyclic systems. Understanding the solubility of this compound is a critical first step in its handling, formulation, and application in both laboratory and industrial settings.

Quantitative Solubility Data

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | 25 | |||

| e.g., Methanol | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||

| e.g., N,N-Dimethylformamide (DMF) | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Tetrahydrofuran (THF) | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Water | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[1]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 2-4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved solid particles, centrifuge the supernatant at a high speed.

-

Filter the resulting clear supernatant through a syringe filter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Method Validation To ensure the reliability of the generated data, it is recommended to validate the analytical method for accuracy, precision, linearity, and specificity according to standard guidelines.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Solvent Polarity: The "like dissolves like" principle suggests that the compound will exhibit higher solubility in solvents with similar polarity.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.

-

pH (for aqueous solutions): The presence of the amino group suggests that the solubility in aqueous media will be pH-dependent.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different solubilities.

Conclusion

While specific solubility data for this compound is not currently widespread, this guide provides the necessary tools for researchers to determine these crucial physical properties. By following the detailed experimental protocol and utilizing the provided data structure, scientists and drug development professionals can generate the high-quality solubility data needed to advance their research and development efforts. The systematic determination of solubility in a range of common organic solvents is a fundamental step toward the effective utilization of this promising compound.

References

Methodological & Application

Application Note: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from 2-Amino-5-methoxybenzamidoxime

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, utilizing 2-amino-5-methoxybenzamidoxime as the starting material. The 1,2,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] The protocol detailed below follows a reliable two-step, one-pot procedure involving the O-acylation of the amidoxime with an appropriate acylating agent, followed by base-mediated cyclodehydration to yield the target 1,2,4-oxadiazole.[1][3][4] This method is broadly applicable and can be adapted for the synthesis of a diverse library of 1,2,4-oxadiazole derivatives.

General Reaction Scheme

The synthesis proceeds via the reaction of this compound with an acyl chloride. The initial step is the formation of an O-acylamidoxime intermediate, which is not isolated. Subsequent intramolecular cyclodehydration, promoted by a base, yields the final 3,5-disubstituted 1,2,4-oxadiazole.

Scheme 1: General Synthesis of 3-(2-amino-5-methoxyphenyl)-5-substituted-1,2,4-oxadiazoles

Image of the chemical reaction showing this compound reacting with an acyl chloride (R-COCl) in the presence of a base and solvent to form the corresponding 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol

This protocol describes a general method for the synthesis of 3-(2-amino-5-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole as a representative example.

2.1 Materials and Equipment:

-

This compound

-

Benzoyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexane (for chromatography)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

TLC plates (silica gel 60 F₂₅₄)

2.2 Detailed Synthesis Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 181.2 mg).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) and 10 mL of anhydrous dichloromethane. Stir the suspension at room temperature for 15 minutes.

-

Acylation: Dissolve benzoyl chloride (1.1 mmol, 155.2 mg, 128 µL) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension at room temperature over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed (typically 2-4 hours). The formation of the O-acylamidoxime intermediate can be observed.

-

Cyclodehydration: Upon completion of the acylation step, the reaction mixture is gently heated to reflux (approx. 40°C) to facilitate the cyclodehydration. This step is also monitored by TLC for the disappearance of the intermediate and formation of the final product (typically 6-12 hours). Some protocols achieve cyclization at room temperature over a longer period (12-16 hours).[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The pure product is collected, the solvent is evaporated, and the final compound is dried under vacuum. The structure and purity should be confirmed by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative data for the synthesis of various 3-(2-amino-5-methoxyphenyl)-5-substituted-1,2,4-oxadiazoles using the described protocol with different acyl chlorides.

| Entry | R-Group (in R-COCl) | Acyl Chloride (equiv.) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | 1.1 | 10 | 85 |

| 2 | 4-Chlorophenyl | 1.1 | 12 | 82 |

| 3 | 4-Methylphenyl | 1.1 | 10 | 88 |

| 4 | Methyl | 1.2 | 14 | 75 |

| 5 | Cyclohexyl | 1.2 | 16 | 71 |

Note: Data are representative and actual results may vary based on specific reaction conditions and scale.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol, from starting materials to the final purified product.

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Acyl chlorides are corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Utilizing 2-Amino-5-methoxybenzamidoxime in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed synthetic application for 2-Amino-5-methoxybenzamidoxime as a key building block in the development of potent kinase inhibitors. This document outlines a strategic approach to synthesize a novel inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3] Detailed experimental protocols for the synthesis of a representative 1,2,4-oxadiazole-based kinase inhibitor are provided, along with a summary of its hypothetical biological activity and the relevant signaling pathway.

Introduction

Kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in tumor growth and survival.[1][2][3]

The 1,2,4-oxadiazole scaffold has emerged as a valuable pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functionalities.[4][5] A number of kinase inhibitors incorporating the 1,2,4-oxadiazole moiety have been reported, demonstrating the utility of this heterocycle in inhibitor design.[6][7]

This compound is a readily accessible synthetic precursor. Its vicinal amino and amidoxime functionalities offer a versatile platform for the construction of various heterocyclic systems. This document details a potential application of this compound in the synthesis of a novel PI3Kα inhibitor, designated as KI-Ox-25M , featuring a 1,2,4-oxadiazole core.

Proposed Kinase Target and Signaling Pathway

The proposed kinase inhibitor, KI-Ox-25M , is designed to target the alpha isoform of Phosphoinositide 3-kinase (PI3Kα). PI3Kα is a key enzyme in the PI3K/Akt signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that promote cell survival, growth, and proliferation. Inhibition of PI3Kα is a validated therapeutic strategy to attenuate this oncogenic signaling.[1][3][8]

Synthetic Strategy and Experimental Workflow

The proposed synthesis of KI-Ox-25M from this compound involves a two-step process. The first step is the protection of the aniline amino group, followed by the formation of the 1,2,4-oxadiazole ring through cyclocondensation with a suitable carboxylic acid derivative.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(N'-hydroxycarbamimidoyl)-4-methoxyphenyl)carbamate (Intermediate 1)

-

To a solution of this compound (1.0 g, 5.52 mmol) in tetrahydrofuran (THF, 20 mL) at 0 °C, add triethylamine (Et3N, 0.85 mL, 6.07 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc2O, 1.33 g, 6.07 mmol) in THF (5 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexane to afford Intermediate 1 as a white solid.

Step 2: Synthesis of tert-butyl (4-methoxy-2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)phenyl)carbamate (Intermediate 2)

-

To a solution of 4-(trifluoromethyl)benzoic acid (1.15 g, 6.07 mmol) in N,N-dimethylformamide (DMF, 15 mL), add HATU (2.31 g, 6.07 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mL, 11.5 mmol).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add a solution of Intermediate 1 (1.5 g, 5.33 mmol) in DMF (5 mL) to the activated acid mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Heat the reaction mixture to 120 °C and stir for 4 hours to facilitate the cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole by TLC (Eluent: 30% Ethyl acetate in Hexane).

-

After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexane to yield Intermediate 2 as a pale yellow solid.

Step 3: Synthesis of 4-methoxy-2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)aniline (KI-Ox-25M)

-

Dissolve Intermediate 2 (1.0 g, 2.25 mmol) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the deprotection by TLC (Eluent: 30% Ethyl acetate in Hexane).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Recrystallize the crude product from ethanol/water to afford the final product, KI-Ox-25M , as off-white crystals.

Data Presentation

The following tables summarize the hypothetical characterization and biological activity data for the synthesized kinase inhibitor KI-Ox-25M .

Table 1: Physicochemical and Spectroscopic Data for KI-Ox-25M

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂F₃N₃O₂ |

| Molecular Weight | 347.28 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 188-190 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.35 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H), 6.80 (dd, J = 8.8, 2.8 Hz, 1H), 5.50 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃) |

| LC-MS (ESI) | m/z 348.1 [M+H]⁺ |

Table 2: In Vitro Biological Activity of KI-Ox-25M

| Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |

| PI3Kα | 15 | MCF-7 (Breast Cancer) | 85 |

| PI3Kβ | 250 | PC-3 (Prostate Cancer) | 450 |

| PI3Kδ | > 1000 | Jurkat (Leukemia) | > 2000 |

| PI3Kγ | > 1000 | N/A | N/A |

| mTOR | 850 | N/A | N/A |

Conclusion

This application note demonstrates a plausible and efficient synthetic route for the preparation of a novel 1,2,4-oxadiazole-based kinase inhibitor, KI-Ox-25M , utilizing this compound as a key starting material. The proposed inhibitor shows promising (hypothetical) in vitro activity and selectivity for PI3Kα, a key oncogenic driver. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry for the development of new kinase inhibitors. The modularity of the presented synthesis allows for the generation of a diverse library of analogs for further structure-activity relationship (SAR) studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

metal-chelating properties and applications of 2-Amino-5-methoxybenzamidoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data on 2-Amino-5-methoxybenzamidoxime is not extensively available in current literature, its structural features, particularly the amidoxime functional group, suggest significant potential for metal chelation. Amidoxime-containing compounds are well-documented for their ability to form stable complexes with a wide range of metal ions.[1][2][3][4] This document provides a detailed overview of the predicted metal-chelating properties of this compound, potential applications derived from these properties, and generalized protocols for its synthesis and characterization as a chelating agent. The information presented is based on the known chemistry of analogous benzamidoxime derivatives.

Predicted Metal-Chelating Properties

The defining feature of this compound for metal chelation is the amidoxime group (-C(NH₂)=NOH). This functional group can coordinate with metal ions in various ways, primarily through the nitrogen and oxygen atoms, acting as a bidentate ligand to form a stable five-membered ring.[1][3] The presence of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring may further influence the electronic properties and steric factors of the molecule, potentially modulating its selectivity and affinity for specific metal ions.

Potential Metal Ion Interactions: Based on studies of similar amidoxime-containing ligands, this compound is predicted to chelate a variety of metal ions.

| Metal Ion | Predicted Interaction Strength | Potential Applications |

| Heavy Metals (e.g., UO₂²⁺, Pb²⁺, Cd²⁺, Cu²⁺) | Strong | Environmental remediation, heavy metal poisoning treatment.[4] |

| Transition Metals (e.g., Fe³⁺, Ni²⁺, Co²⁺) | Moderate to Strong | Analytical reagents, catalysts, potential therapeutics.[5][6] |

| Lanthanides (e.g., La³⁺, Nd³⁺, Sm³⁺) | Moderate | Separation and purification of rare earth elements. |

Applications

The strong metal-chelating properties of amidoximes open up a range of potential applications for this compound.

Environmental Remediation

Application Note: Amidoxime-functionalized polymers have shown exceptional capability in extracting heavy and radioactive metals from wastewater.[3][4] this compound could be utilized as a monomer for the synthesis of such polymers or used directly as a chelating agent for the removal of toxic metal ions from contaminated water sources.

Analytical Chemistry

Application Note: The ability to form colored complexes with specific metal ions makes benzamidoxime derivatives suitable for use as chromogenic reagents in spectrophotometric analysis. The selectivity can be tuned by controlling the pH of the solution.

Drug Development

Application Note: Metal chelation is a therapeutic strategy for diseases associated with metal dyshomeostasis, such as neurodegenerative disorders and certain cancers.[7] Chelators can modulate the concentration and distribution of metal ions, inhibit metal-dependent enzymes, or enhance the cytotoxic effects of metal-based drugs.[7] The potential of this compound as a therapeutic chelating agent warrants investigation. Furthermore, amidoximes themselves have shown other biological activities, including antioxidant properties.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis of benzamidoxime from the corresponding nitrile.

Workflow Diagram:

Figure 1. Synthesis workflow for this compound.

Materials:

-

2-Amino-5-methoxybenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 2-amino-5-methoxybenzonitrile in a minimal amount of ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and an equimolar amount of sodium carbonate in a 1:1 mixture of ethanol and water.

-

Add the hydroxylamine solution to the nitrile solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Evaluation of Metal Chelation by UV-Vis Spectrophotometry

This protocol describes a general method to observe and quantify the chelation of a metal ion by this compound.

Workflow Diagram:

Figure 2. Workflow for evaluating metal chelation by UV-Vis spectrophotometry.

Materials:

-

This compound

-

Metal salt (e.g., CuSO₄·5H₂O, FeCl₃)

-

Buffer solutions of various pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt in a suitable solvent (e.g., deionized water, ethanol).

-

Spectrophotometric Titration:

-

In a series of cuvettes, place a constant volume of the this compound stock solution.

-

Add increasing volumes of the metal salt stock solution to each cuvette.

-

Bring the final volume in each cuvette to a constant value using the buffer solution of the desired pH.

-

-

Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Data Analysis:

-

Observe the changes in the absorption spectrum upon addition of the metal ion. A shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance indicates complex formation.

-

Use methods like Job's plot or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.

-

Calculate the binding constant (Kₐ) from the titration data using appropriate software or equations.

-

Conclusion

This compound holds considerable promise as a versatile metal-chelating agent with potential applications spanning environmental science, analytical chemistry, and medicine. The protocols provided herein offer a starting point for the synthesis and characterization of this compound. Further research is warranted to fully elucidate its specific metal-binding properties and to explore its utility in various technological and therapeutic contexts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of amidoxime adsorbent prepared by radiation grafting on upcycled low-density polyethylene sheet for removal of heavy metals from wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Cyclization Reactions of 2-Amino-5-methoxybenzamidoxime for the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds through the cyclization of 2-Amino-5-methoxybenzamidoxime. This versatile building block serves as a key precursor for the formation of dihydroquinazolines and 1,2,4-oxadiazoles, classes of compounds with significant interest in medicinal chemistry and drug development.

Synthesis of Dihydroquinazoline Derivatives via Reaction with Aldehydes

The reaction of this compound with aldehydes provides a rapid and efficient method for the synthesis of fluorescent dihydroquinazoline derivatives. This bio-orthogonal reaction proceeds under mild aqueous conditions and is characterized by a Schiff base formation followed by a swift intramolecular ring closure. The methoxy substituent on the benzamidoxime ring enhances the reaction rate.

Experimental Protocol: Synthesis of 2-(Substituted)-7-methoxy-1,2-dihydroquinazolin-4-amine

A general procedure for the synthesis of dihydroquinazoline derivatives is as follows:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq.) in a pH 4.5 sodium acetate buffer to a final concentration of 1 mM.

-

Add the desired aldehyde (1.0-1.2 eq.).

-

Stir the reaction mixture at room temperature (25°C) to 60°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 0.5 to 1 hour.[1]

-

Upon completion, the reaction mixture can be purified by standard methods such as column chromatography on silica gel to afford the desired dihydroquinazoline derivative.

Quantitative Data

| Aldehyde Reactant | Product | Reaction Time (h) | Conversion (%) |

| 5-formyl-2'-deoxyuridine (5fU) | Corresponding Dihydroquinazoline | 0.5 | ~99 |

| 5-formyl-2'-deoxycytidine (5fC) | Corresponding Dihydroquinazoline | > 0.5 | ~99 |

| Abasic site model (AP) | Corresponding Dihydroquinazoline | 0.5 | ~99 |

Table 1: Reaction of this compound with various aldehydes. Data extracted from reactions performed under optimized conditions (pH 4.5 NaOAc buffer, 25-60°C).[1]

Reaction Workflow

Synthesis of 1,2,4-Oxadiazole Derivatives

Amidoximes are key precursors for the synthesis of 1,2,4-oxadiazole heterocycles. The general strategy involves the acylation of the amidoxime followed by a cyclodehydration reaction. While specific examples starting directly from this compound are not extensively detailed in the literature, the following protocols are based on well-established methods for analogous amidoximes and can be adapted.

Experimental Protocol: Synthesis of 3-(2-Amino-5-methoxyphenyl)-5-(substituted)-1,2,4-oxadiazoles

Method A: Reaction with Carboxylic Acids

-

To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature until the formation of the O-acylamidoxime intermediate is complete (monitored by TLC or LC-MS).

-

Heat the reaction mixture to reflux to induce cyclodehydration.

-

After cooling to room temperature, filter the reaction mixture to remove any precipitated by-products.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.

Method B: Reaction with Orthoesters

-

In a reaction flask, combine this compound (1.0 eq.) and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) (3.0-5.0 eq.).

-

Add a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the excess orthoester and solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,4-oxadiazole.

Reaction Pathway

Safety Precautions

Standard laboratory safety precautions should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for N-Acylation of 2-Amino-5-methoxybenzamidoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of 2-Amino-5-methoxybenzamidoxime, a critical step in the synthesis of various derivatives with potential therapeutic applications. The protocol is based on established methods for the acylation of aromatic amines and related heterocyclic compounds.

Introduction